Dimethyl icosanedioate
Description
Contextual Significance in Organic Chemistry and Materials Science
In organic chemistry, Dimethyl icosanedioate is primarily utilized as a precursor in the synthesis of more complex molecules. lookchem.com Its two ester groups can undergo various chemical transformations, making it a valuable starting material. For instance, it has been used in the synthesis of fluorescent probes for biological membrane studies and can be reduced to form icosane-1,20-diol. researchgate.net The long C20 backbone is particularly useful for creating molecules with specific lengths and functionalities at opposite ends.
The significance of this compound in materials science is largely associated with polymer chemistry. Long-chain diesters are key monomers in the production of polyesters. researchgate.net The incorporation of long aliphatic chains, such as the one in this compound, into a polymer backbone can influence properties like crystallinity, melting temperature, and ductility. uni-konstanz.de Research into polyesters synthesized from mixtures of long-chain dicarboxylic acids, including those derived from waste, highlights the potential for creating materials with properties similar to high-density polyethylene (B3416737) that are also degradable and recyclable. uni-konstanz.de These esters are also explored as lubricant additives, where they can enhance viscosity, oxidation stability, and lubricity. lookchem.com
Historical Trajectories of Icosanedioic Acid Derivative Research
The study of dicarboxylic acids and their derivatives is rooted in early 20th-century biochemistry. In 1934, it was discovered that dicarboxylic acids could be produced in vivo through the ω-oxidation of fatty acids. gerli.com This metabolic pathway, though minor under normal conditions, opened a new area of research into the biological origin and function of these molecules. gerli.comnih.gov Research later confirmed that long-chain monocarboxylic acids are the precursors to medium-chain dicarboxylic acids found in urine during certain metabolic states. nih.gov
The synthetic and industrial applications of dicarboxylic acid esters evolved over the decades. The ability to create polyesters by reacting dicarboxylic acids with diols became a cornerstone of polymer science. researchgate.net The investigation into long-chain cellulose (B213188) esters, for example, revealed that the length of the acyl chain could be used to control the thermal properties of the resulting polymer, effectively acting as an internal plasticizer. acs.org More recently, research has focused on using long-chain dicarboxylic acids and their esters, such as this compound, derived from renewable sources or waste streams to produce sustainable polymers. uni-konstanz.de
Multidisciplinary Relevance within Academic Investigations
The applications of this compound and its parent acid extend across multiple scientific disciplines. In biochemistry and pharmacology, the icosanedioic acid moiety has been crucial in the development of novel, long-acting insulin (B600854) analogs. bmj.com By attaching the 20-carbon diacid to the insulin molecule, its binding to albumin is significantly increased, resulting in a much longer plasma half-life, suitable for once-weekly administration. bmj.comnih.govacs.org
In the field of natural product chemistry, this compound has been identified as a component in the extracts of plants, such as in the bark of Norway spruce (Picea abies). scispace.com This highlights its presence in the natural world and its potential role in plant biochemistry. Furthermore, its use in synthesizing specialized molecules like fluorescent probes for measuring membrane fluidity demonstrates its utility in biophysical research. researchgate.net The broader class of long-chain dicarboxylic esters is also under investigation for creating functionalized polyesters and hybrid compounds for various applications, including drug delivery. beilstein-journals.orgnih.gov
Chemical and Physical Properties of this compound
The following tables summarize key identifiers and computed physical properties of this compound.
Table 1: Compound Identification Data sourced from multiple chemical databases. lookchem.comnih.govechemi.commolbase.comchemspider.comfishersci.ca
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Dimethyl eicosanedioate, Eicosanedioic acid dimethyl ester |
| CAS Number | 42235-38-1 |
| Molecular Formula | C22H42O4 |
| InChI Key | PODMJVMUYCFFMK-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties Properties are sourced from various chemical suppliers and databases. Note that some values are computed and may vary slightly between sources. lookchem.comnih.govechemi.comfishersci.ca
| Property | Value |
| Molecular Weight | 370.57 g/mol |
| Appearance | White to almost white powder or crystal |
| Melting Point | 66 °C |
| Boiling Point | 223 °C at 2 mmHg |
| Flash Point | 178.6 °C |
| Density | 0.929 g/cm³ |
| Refractive Index | 1.451 |
Structure
2D Structure
Properties
IUPAC Name |
dimethyl icosanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4/c1-25-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(24)26-2/h3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODMJVMUYCFFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340707 | |
| Record name | Dimethyl icosanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42235-38-1 | |
| Record name | Dimethyl icosanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42235-38-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Pathways and Advanced Chemical Transformations of Dimethyl Icosanedioate
Methodologies for Diesterification of Icosanedioic Acid Precursors
The most direct route to Dimethyl icosanedioate is through the diesterification of its corresponding dicarboxylic acid, icosanedioic acid. This transformation can be achieved through several methodologies, primarily involving acid-catalyzed or enzymatic reactions.
The classical method for producing this compound is the Fischer-Speier esterification. organic-chemistry.org This reaction involves treating icosanedioic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. cerritos.edu The reaction is an equilibrium process, and to drive it towards the formation of the diester product, an excess of the alcohol (methanol) is typically used, which can also serve as the reaction solvent. tamu.edu The removal of water as it is formed is another strategy to shift the equilibrium toward the products, in accordance with Le Chatelier's Principle. cerritos.edutamu.edu
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. organic-chemistry.org A molecule of methanol then acts as a nucleophile, attacking this carbon and leading to a tetrahedral intermediate. cerritos.edu Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. cerritos.edu This process occurs at both ends of the dicarboxylic acid to yield the final diester.
The choice of catalyst is crucial for an efficient esterification process. A variety of catalysts can be employed for the synthesis of long-chain diesters like this compound.
Homogeneous Acid Catalysts: Traditional mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective and widely used as homogeneous catalysts for Fischer esterification. organic-chemistry.orgresearchgate.net They are low-cost and highly active. However, their use presents challenges, including difficulties in separation from the product mixture, catalyst recovery, and potential for corrosion and environmental waste. researchgate.net
Heterogeneous Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These include sulfonic acid-functionalized silica, which has demonstrated high catalytic activity in the flow esterification of long-chain carboxylic acids with methanol, achieving quantitative yields in short residence times. oup.com Such heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, are often reusable, and are less corrosive, making the process more environmentally benign.
Enzymatic Catalysts (Biocatalysis): A greener alternative to acid catalysis is the use of enzymes, particularly lipases. Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435, are highly efficient biocatalysts for esterification reactions. nih.govresearchgate.net These enzymatic reactions can be performed under mild conditions (lower temperatures and neutral pH), which minimizes side reactions and energy consumption. acs.org Lipase-catalyzed synthesis often proceeds with high selectivity and can be conducted in solvent-free systems, further enhancing the process's green credentials. nih.gov Research on analogous systems shows that the chain length of the dicarboxylic acid and the alcohol can influence reaction rates and yields. nih.govlongdom.org While very long chains can sometimes introduce mass transfer limitations or steric hindrance, lipases are generally effective for the synthesis of long-chain polyesters and diesters. researchgate.netmdpi.com
Table 1: Comparison of Catalytic Methods for Long-Chain Diester Synthesis
| Catalyst Type | Examples | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-TsOH | High temperature, excess alcohol | High reactivity, low cost | Difficult to separate, corrosive, waste generation |
| Heterogeneous Acid | Sulfonic Acid-Functionalized Silica | High temperature, flow or batch | Easy separation, reusable, less corrosive | Potentially lower activity than homogeneous catalysts |
| Enzymatic (Lipase) | Candida antarctica Lipase B (Novozym 435) | Mild temperature (40-70°C), solvent-free or organic solvent | High selectivity, mild conditions, environmentally friendly, reusable | Higher cost, potential for slower reaction rates |
Derivatization Strategies and Complex Molecule Construction
This compound is not just an end product but a key building block for more complex molecules, owing to its long, linear hydrocarbon chain and terminal reactive ester groups.
Bolaamphiphiles are molecules characterized by two hydrophilic head groups connected by a long hydrophobic chain. Their unique structure allows them to self-assemble into various nanostructures, such as vesicles and nanotubes, making them promising candidates for drug and gene delivery systems. nih.govresearchgate.net The C20 aliphatic chain of icosanedioic acid is an ideal hydrophobic spacer for constructing these architectures. nih.gov
This compound serves as a crucial precursor in the synthesis of such bolaamphiphiles. The terminal dimethyl ester groups can be readily converted into other functional groups, most commonly through amidation. By reacting this compound with molecules containing an amine group and a cationic or DNA-binding moiety, a symmetric bolaamphiphile can be constructed. These cationic head groups are essential for interacting with the negatively charged phosphate (B84403) backbone of DNA, enabling the formation of "bolaplexes" that can compact and protect genetic material for delivery applications. nih.gov
The versatility of this compound extends to its role as a starting material for various functionalized molecules and polymers. nanoaxisllc.com The two ester groups can be chemically transformed to create a range of α,ω-difunctionalized C20 compounds.
One significant transformation is the reduction of the diester to the corresponding diol, 1,20-icosanediol. This can be achieved using powerful reducing agents or through catalytic transfer hydrogenation. For instance, analogous cyclic diesters have been efficiently converted to their diols using copper-based catalysts with methanol serving as a hydrogen donor. researchgate.net The resulting long-chain diol is a valuable monomer for the synthesis of polyesters and polyurethanes, imparting flexibility and hydrophobicity to the polymer backbone. The ester groups can also serve as points for chain extension or for introducing other functionalities through transesterification or reaction with other nucleophiles, making this compound a key component in specialty polymer modification. nanoaxisllc.com
Green Chemistry Principles in Diester Production
The production of chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact and enhance sustainability. epa.gov
Several key principles are highly relevant to diester synthesis:
Prevention of Waste: Designing syntheses to prevent waste is a core goal. Enzymatic, solvent-free reactions that produce high yields of the desired product with minimal byproducts are exemplary in this regard. epa.govresolvemass.ca
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The direct esterification of icosanedioic acid with methanol has a high atom economy, with water being the only byproduct. yale.edu
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. The use of recyclable heterogeneous acid catalysts or highly efficient biocatalysts like lipases, which are used in small quantities and can be reused for multiple cycles, perfectly aligns with this principle. yale.eduresearchgate.net
Safer Solvents and Reaction Conditions: Green chemistry encourages avoiding or replacing hazardous organic solvents. Lipase-catalyzed synthesis can often be performed in solvent-free systems, where an excess of one of the liquid substrates (e.g., an alcohol) can act as the reaction medium. nih.govijrar.org Furthermore, enzymatic reactions proceed under mild temperatures, reducing the energy requirements and environmental footprint of the process. ijrar.org
Use of Renewable Feedstocks: Long-chain dicarboxylic acids, the precursors to diesters, can potentially be derived from renewable bio-based sources such as vegetable oils, creating a more sustainable value chain compared to traditional petrochemical feedstocks. yale.edu
By employing biocatalysis and optimizing reaction conditions to be solvent-free and energy-efficient, the synthesis of this compound can be aligned with a more sustainable and environmentally responsible chemical industry.
Table 2: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Application in Diester Synthesis |
|---|---|
| Prevention | High-yield enzymatic reactions minimize byproduct formation. |
| Atom Economy | Direct esterification incorporates most atoms from reactants into the product. |
| Less Hazardous Synthesis | Replacing strong mineral acids with solid acids or enzymes reduces hazards. |
| Safer Solvents | Utilizing solvent-free reaction conditions or benign solvents like excess alcohol. |
| Energy Efficiency | Enzymatic catalysis allows for lower reaction temperatures compared to traditional methods. |
| Renewable Feedstocks | Potential to use bio-derived icosanedioic acid from plant oils. |
| Catalysis | Using small amounts of reusable catalysts (heterogeneous acids, enzymes) instead of stoichiometric reagents. |
Occurrence and Isolation from Natural Matrices
Phytochemical Characterization of Dimethyl Icosanedioate in Plant Extracts
The identification of this compound in plant extracts is a testament to the advancement of analytical chemistry. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been instrumental in detecting and quantifying this compound within the intricate mixtures derived from plant materials.
This compound has been specifically identified in the bark extracts of certain coniferous trees. Research into the chemical composition of these barks, often as part of broader biorefinery efforts, has led to the characterization of a wide array of lipophilic compounds, including this particular diester.
In a study analyzing the extractive substances from spruce bark (Picea abies), this compound was detected in an ethanol (B145695) extract obtained using accelerated solvent extraction at 150°C. mdpi.comuajy.ac.id The identification was confirmed through GC-MS analysis. mdpi.comuajy.ac.id This finding highlights the presence of long-chain dicarboxylic acid esters within the complex matrix of spruce bark.
Furthermore, a phytochemical analysis of the bark of Pinus eldarica, another coniferous species, also listed this compound among the identified chemical constituents. tandfonline.com The presence of this compound in multiple conifer species suggests it may be a more common, albeit minor, component of bark extractives than previously recognized.
Table 1: Identification of this compound in Coniferous Bark
| Species | Plant Part | Extraction Method | Analytical Method | Finding |
|---|---|---|---|---|
| Picea abies (Spruce) | Bark | Accelerated Solvent Extraction (Ethanol) | GC-MS | Detected at 150°C extraction temperature. mdpi.comuajy.ac.id |
While various esters and long-chain fatty acid derivatives are commonly reported in the phytochemical analysis of fruits and other plant extracts, including those from Capsicum species, the specific detection of this compound is not documented in the reviewed scientific literature. uajy.ac.idtandfonline.comgsconlinepress.com
Extensive studies on the chemical composition of Capsicum fruits, often utilizing GC-MS, have identified a wide range of volatile and non-volatile compounds, including various esters that contribute to their aroma and flavor profiles. uajy.ac.idtandfonline.comgsconlinepress.com However, this compound has not been listed among the identified constituents in these analyses. The absence of its detection in these specific matrices suggests that it is either not present or exists at concentrations below the detection limits of the analytical methods employed in the cited studies.
Extraction and Purification Methodologies for Natural this compound
The isolation of this compound from its natural plant sources requires a multi-step process involving initial extraction followed by purification to separate it from other co-extracted compounds.
Accelerated Solvent Extraction (ASE) is a highly efficient method for obtaining extractives from solid and semi-solid plant matrices and has been successfully used to extract compounds including this compound. mdpi.comuajy.ac.id This technique utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process while reducing solvent consumption compared to traditional methods like Soxhlet extraction. mdpi.comuajy.ac.id
In the study of Picea abies bark, an Accelerated Solvent Extractor (Dionex ASE 350) was employed. mdpi.com The key parameters of this extraction process are detailed below.
Table 2: Accelerated Solvent Extraction Parameters for Picea abies Bark
| Parameter | Value |
|---|---|
| Solvent | Ethanol (96.6 %) |
| Pressure | 1500 psi |
| Temperatures | 100°C, 130°C, 150°C, 180°C |
| Static Time | 5 min (100°C), 6 min (130°C), 8 min (150°C), 10 min (180°C) |
| Sample Size | ~15 g (milled bark) |
| Flush Volume | 50% of cell volume |
| Extraction Cycles | 3 |
This compound was specifically identified in the extract obtained at 150°C. mdpi.comuajy.ac.id The use of elevated temperature and pressure in ASE facilitates the disruption of solute-matrix interactions, allowing for the efficient removal of analytes like this compound from the bark matrix. mdpi.comuajy.ac.id
Following extraction, the crude plant extract, which is a complex mixture of compounds, must undergo further separation and purification to isolate this compound. While specific protocols for the enrichment of this compound from natural extracts are not extensively detailed in the literature, general chromatographic techniques applicable to the separation of long-chain dicarboxylic acid esters are employed. researchgate.netsemanticscholar.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This is not only an analytical tool for identification but can also be considered a separation technique at a micro-scale. In the analysis of Picea abies bark extract, a GC-MS system with a capillary column (HP-5MS) was used. mdpi.com The separation is based on the volatility and interaction of the compounds with the stationary phase of the column. A temperature-programmed oven is used to elute compounds in order of their boiling points and polarities, allowing for the separation of this compound from other components in the extract before detection by the mass spectrometer. mdpi.com
Preparative Liquid Chromatography: For isolating larger quantities of the compound, preparative high-performance liquid chromatography (prep-HPLC) is a standard method. researchgate.netresearchgate.net Given the non-polar nature of this compound, a reversed-phase HPLC system would be suitable. In this technique, the crude extract is injected into a column packed with a non-polar stationary phase. A polar mobile phase is then used to elute the compounds. By gradually decreasing the polarity of the mobile phase (gradient elution), compounds are separated based on their hydrophobicity. Fractions of the eluent are collected, and those containing the target compound are combined and concentrated.
Enrichment Protocols: Prior to fine-scale chromatographic separation, enrichment steps are often necessary. This can involve liquid-liquid partitioning, where the crude extract is dissolved in a solvent and then washed with an immiscible solvent of different polarity. Non-polar compounds like this compound would preferentially partition into the non-polar solvent phase, thus enriching it relative to more polar co-extractives. Another common technique is solid-phase extraction (SPE), where the extract is passed through a cartridge containing a solid adsorbent. By choosing an appropriate adsorbent and elution solvents, it is possible to selectively retain and then elute fractions enriched with the compound of interest.
Applications in Advanced Materials Science and Engineering
Role as a Monomer in Polymer Synthesis and Engineering
The bifunctional nature of dimethyl icosanedioate, with ester groups at both ends of its long aliphatic chain, allows it to act as a monomer in various polymerization reactions. It is particularly significant in the synthesis of polyesters and the modification of thermoplastic elastomers, where its incorporation can systematically alter the final properties of the material.
This compound is utilized in the synthesis of polyethylene-like polyesters, which are being investigated as potential alternatives to conventional polyethylene (B3416737). researchgate.net The inclusion of long-chain monomers like this compound can create ester linkages that are susceptible to degradation, offering a route to more environmentally benign plastics. Research has demonstrated that polyesters incorporating such long-chain diacids can be designed for closed-loop recycling. researchgate.net For instance, certain polyethylene-like polyesters have been shown to undergo efficient enzymatic recycling processes under mild conditions, breaking down the polymer into its constituent monomers which can then be repolymerized. researchgate.net This approach aligns with the principles of a circular economy by reducing plastic waste and reliance on fossil fuel-based feedstocks. researchgate.net
The synthesis of these polyesters often involves polycondensation reactions where the long aliphatic chain of the this compound contributes to properties that mimic those of polyethylene, such as flexibility and toughness, while the ester groups provide a pathway for degradation and recycling not present in traditional polyolefins. researchgate.net
In the realm of thermoplastic elastomers (TPEs), this compound serves as a crucial component in the synthesis of the soft segment of these block copolymers. TPEs combine the processing advantages of thermoplastics with the elasticity of thermoset rubbers. researchgate.net They are typically composed of hard, rigid segments and soft, amorphous segments.
The incorporation of long-chain diesters like this compound into the soft segment of TPEs, such as thermoplastic polyurethanes (TPUs), has a significant impact on their properties. The long aliphatic chain of icosanedioate introduces flexibility and lowers the glass transition temperature (Tg) of the soft segment. This, in turn, enhances the elastomeric properties of the final material, including its elasticity and low-temperature performance. The specific length of the diacid chain influences the morphology and the degree of phase separation between the hard and soft segments, which are critical determinants of the TPE's mechanical properties, such as tensile strength and elongation at break. researchgate.net
| Property | Effect of Incorporating this compound |
| Glass Transition Temperature (Tg) | Lowered in the soft segment, improving low-temperature flexibility. |
| Flexibility/Elasticity | Increased due to the long, flexible aliphatic chain. |
| Phase Separation | Influences the degree of separation between hard and soft segments. |
| Mechanical Properties | Can be tailored by adjusting the content of the long-chain diester. |
Functionalization of Polymeric Systems with this compound Motifs
Beyond its role as a primary monomer, this compound can be used to introduce specific functionalities into existing polymer chains. This process, known as functionalization, allows for the precise tuning of material properties. By incorporating the long, hydrophobic icosanedioate chain, the surface properties of a polymer can be modified to enhance hydrophobicity or improve compatibility with other nonpolar materials.
This functionalization can be achieved through various chemical reactions that graft the icosanedioate motif onto a polymer backbone. For example, in polyesters or polyamides, transesterification or transamidation reactions can be employed. This approach is valuable for creating specialty polymers for applications requiring specific surface characteristics or for developing compatibilizers for polymer blends. researchgate.net The introduction of these long aliphatic chains can act as a "soft" spacer, providing flexibility and influencing the self-assembly and aggregation behavior of the polymer in solution. mdpi.com
Potential in Novel Material Design and Bio-inspired Architectures
The unique molecular structure of this compound makes it a promising candidate for the design of novel materials and bio-inspired architectures. Nature often utilizes long-chain molecules to create materials with remarkable properties, such as the lipids in cell membranes that provide both flexibility and barrier properties. frontiersin.org By mimicking these natural design principles, materials scientists can create new polymers with advanced functionalities. nih.govresearchgate.net
For instance, the incorporation of this compound into polymer backbones can be used to create materials that self-assemble into ordered nanostructures, similar to the way biological molecules form complex assemblies. researchgate.net These structures could find applications in areas such as nanotechnology, drug delivery, and advanced coatings. The long aliphatic chain can also be leveraged to design materials with specific thermal properties, acting as a phase-change material for thermal energy storage.
Furthermore, the principles of bio-inspired design can guide the development of material architectures that optimize mechanical properties. researchgate.netmdpi.com By strategically placing flexible units derived from this compound within a more rigid polymer matrix, it is possible to create materials with an enhanced combination of strength and toughness, mimicking natural composites like bone or nacre. researchgate.net
Biomedical and Pharmacological Research Perspectives
Investigation of Biological Activities in Natural Extracts Containing Dimethyl Icosanedioate
The presence of this compound and similar diesters in plant extracts has prompted studies to evaluate their therapeutic potential. These investigations assess the collective biological effects of the phytochemicals present in the extracts.
Antioxidants play a crucial role in mitigating oxidative stress by neutralizing harmful free radicals in the body. dergipark.org.tr The antioxidant potential of natural extracts is a key area of research, often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.com A lower IC50 value (the concentration required to scavenge 50% of the initial radicals) indicates higher antioxidant activity. mdpi.com
In a study on the methanolic leaf extract of Durio kutejensis, a plant endemic to Kalimantan, Indonesia, various phytochemicals were identified, including alkaloids, flavonoids, phenolics, saponins, and steroids. smujo.id While the study confirmed the presence of 43 compounds through Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the extract demonstrated weak antioxidant activity with an IC50 of 163.85 ppm in a DPPH assay. smujo.id
Similarly, research on Stachys thirkei C. Koch involved the analysis of its chemical constituents and antioxidant properties. The GC-MS analysis of this plant's extract identified several compounds, including related dicarboxylic acid methyl esters such as octanedioic acid, dimethyl ester (dimethyl suberate) and nonanedioic acid, dimethyl ester (azelaic acid, dimethyl ester). dergipark.org.tr The total phenolic content of the extract was determined to be 1961.95 ± 4.46 mg of gallic acid equivalents (GAE)/100g, and it exhibited significant antioxidant capacity. dergipark.org.tr
| Natural Extract | Key Findings | Antioxidant Activity Metric | Reference |
|---|---|---|---|
| Durio kutejensis Leaf Methanol (B129727) Extract | Contains flavonoids and phenolic compounds. | IC50: 163.85 ppm (DPPH assay) | smujo.id |
| Stachys thirkei C. Koch Extract | Contains dimethyl suberate (B1241622) and azelaic acid dimethyl ester. High total phenolic content. | 1961.95 ± 4.46 mg GAE/100g | dergipark.org.tr |
Inflammation is a natural biological response to harmful stimuli, but chronic inflammation is linked to various diseases. mdpi.com Natural products are a significant source of compounds with potential anti-inflammatory activity. nih.gov The mechanisms often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs), as well as enzymes like cyclooxygenase-2 (COX-2). nih.gov Flavonoids and polyphenols, commonly found in plant extracts, are known to exhibit anti-inflammatory effects. nih.gov While specific studies focusing on the anti-inflammatory role of this compound within these extracts are not detailed in the available literature, the general anti-inflammatory potential of plant extracts containing a complex mixture of compounds, including various esters, is widely recognized.
The search for novel anticancer and antidiabetic agents from natural sources is a major focus of pharmaceutical research. nih.govmdpi.com More than 60% of current anticancer drugs are derived from natural sources, including plants and microorganisms. nih.gov Plant-derived bioactive compounds can exhibit anticancer effects by promoting apoptosis, inhibiting cancer cell proliferation, and preventing metastasis. mdpi.com
Crude natural plant extracts are often considered to have higher efficacy than isolated components at an equivalent dosage, possibly due to synergistic interactions between the various compounds. mdpi.com For instance, the leaf extract of D. kutejensis, which contains a rich profile of bioactive compounds, is used traditionally for treating several diseases. smujo.id Compounds like flavonoids found within such extracts are known to possess anticancer and anti-inflammatory properties. smujo.id
In the context of diabetes, medicinal plants and their extracts are investigated for their ability to lower blood glucose levels. nih.govmdpi.com The mechanisms can include the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion, or by improving insulin (B600854) sensitivity. mdpi.comnih.gov For example, studies on Adenosma bracteosum extracts showed significant α-glucosidase inhibitory activity, which helps in reducing postprandial glucose levels. nih.gov While extracts containing a wide array of compounds are tested, research specifically isolating the anticarcinogenic or antidiabetic contribution of this compound is still an emerging area.
The rise of antimicrobial resistance has intensified the search for new antimicrobial agents from natural products. mdpi.com Plant extracts contain secondary metabolites that can inhibit the growth of bacteria and fungi. nih.govnih.gov The minimum inhibitory concentration (MIC) is a standard measure used to determine the potency of an antimicrobial agent, with lower values indicating higher efficacy. mdpi.com
Extracts from plants are often tested against a panel of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. mdpi.com GC-MS analysis of the D. kutejensis leaf extract identified several compounds that have been reported to possess antimicrobial and antifungal bioactivities. smujo.id Similarly, essential oils and extracts from various plants have demonstrated inhibitory effects against a range of microbes. nih.gov The antifungal mechanisms of natural products can involve damaging the fungal cell membrane, interfering with ATP synthesis, or damaging mitochondria. researchgate.net
| Activity | General Findings from Natural Product Research | Potential Mechanisms of Action | Reference |
|---|---|---|---|
| Antimicrobial | Plant extracts show activity against multi-drug resistant strains. | Disruption of bacterial cell permeability. | mdpi.com |
| Antifungal | Natural products can inhibit dermatophytes and yeasts like Candida albicans. | Damage to cell membrane and wall, interference with ATP synthesis, mitochondrial damage. | researchgate.netresearchgate.net |
Studies on Metabolic Interactions of Diesters in Biological Systems
The metabolic fate of diesters like this compound is crucial for understanding their biological activity and potential effects. Ester groups are often associated with metabolic instability because they are susceptible to hydrolysis by a class of enzymes known as carboxylesterases (CES), which are abundant in the body, particularly in the liver and plasma. tandfonline.com
The hydrolysis of a dimethyl ester would yield the corresponding dicarboxylic acid and two molecules of methanol. This enzymatic process is a key step in the metabolism of many ester-containing drugs and compounds. tandfonline.com The resulting long-chain dicarboxylic acid can then enter various metabolic pathways. Long-chain fatty acyl-CoA esters, for example, are key intermediates in lipid metabolism and cellular signaling. nih.gov
The stability and rate of hydrolysis of an ester can be influenced by its chemical structure. tandfonline.com This metabolic breakdown is a critical factor, as it transforms the parent compound into metabolites that may have different biological activities or be more easily excreted from the body. Understanding these metabolic interactions is essential for the development of compounds designed to be either rapidly inactivated (soft drugs) or to remain stable until they reach their target. tandfonline.com
Advanced Analytical Techniques for the Characterization and Quantification of Dimethyl Icosanedioate
The precise structural elucidation and quantitative analysis of Dimethyl Icosanedioate, a long-chain aliphatic diester, rely on sophisticated analytical methodologies. These techniques are crucial for verifying molecular structure, determining purity, and quantifying the compound in various matrices. Spectroscopic and chromatographic methods form the cornerstone of its analytical profile.
Environmental Considerations and Biodegradation Research
Biodegradation Pathways of Long-Chain Diesters in Environmental Systems
The primary mechanism for the biodegradation of diesters in the environment is initiated by enzymatic hydrolysis. This process cleaves the ester bonds, breaking down the molecule into its constituent dicarboxylic acid and alcohol. For Dimethyl icosanedioate, this initial step would yield icosanedioic acid and two molecules of methanol (B129727).
Following hydrolysis, the subsequent degradation of these intermediates depends on their chemical nature.
Methanol: Is a simple alcohol that is readily biodegradable by a wide variety of microorganisms in the environment.
Icosanedioic Acid: As a long-chain dicarboxylic acid, its degradation is expected to proceed through the β-oxidation pathway, a common metabolic process for breaking down long-chain fatty acids. In this process, the long carbon chain is sequentially shortened, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.
While specific studies on this compound are limited, research on other ester compounds provides valuable parallels. For instance, certain bacteria, such as those from the Sphingomonas and Pseudomonas genera, have been identified as capable of degrading various ester-containing compounds. nih.gov Studies on phthalate esters (PAEs) show that biodegradation is the most significant process for their removal from water under aerobic conditions, with half-lives ranging from one to fourteen days. mdpi.com Similarly, long-chain aliphatic alcohols, another potential hydrolysis product of different diesters, are known to be rapidly biodegradable. nih.gov
Environmental Fate and Transport Mechanisms of Related Diesters
The environmental distribution of long-chain diesters is governed by their physical and chemical properties, such as low water solubility and low vapor pressure. Research on phthalate diesters, a widely studied class of related compounds, offers a model for understanding these mechanisms.
Long-chain diesters, due to their hydrophobicity, are likely to adsorb to solid particles in the atmosphere, such as aerosols. mdpi.com Their transport can then occur through atmospheric precipitation, leading to their deposition in terrestrial and aquatic systems. mdpi.com Once in surface waters, the environmental fate is largely determined by the rate of biodegradation, as physico-chemical processes like hydrolysis can be extremely slow, with estimated half-lives of over 100 years for some phthalates. mdpi.com
The potential for bioaccumulation is another important consideration. The hydrolysis products of long-chain diesters can have different fates. While logKow values for some long-chain alcohols suggest a potential for bioaccumulation, available data indicate that they are not as bioaccumulative as predicted. nih.gov
| Factor | Mechanism for Related Long-Chain Diesters | Environmental Compartment |
| Transport | Adsorption to aerosol particles and subsequent atmospheric precipitation. mdpi.com | Atmosphere, Water, Soil |
| Transformation | Slow hydrolysis; primary removal is through biodegradation. mdpi.com | Water, Soil |
| Persistence | Can be persistent in water due to very slow hydrolysis rates. mdpi.com Biodegradation is the key removal pathway. mdpi.com | Aquatic Systems |
Ecologically Benign Synthesis Approaches
Traditional synthesis of diesters often involves the use of homogeneous mineral acids like sulfuric acid, which can lead to corrosion, side reactions, and the generation of acidic waste. researchgate.net In response, green chemistry principles have spurred the development of more ecologically benign synthesis methods for long-chain esters.
Key green approaches include:
Use of Recyclable Catalysts: Brønsted acidic ionic liquids have been successfully used to promote Fischer esterification at room temperature under solvent-free conditions. researchgate.net These catalysts are non-volatile, thermally stable, and can be easily recovered and reused multiple times without a significant loss of activity, minimizing waste. researchgate.net
Biomass-Derived Feedstocks: Sustainable production technologies are being developed that utilize biomass as a starting material. For example, furan-based diesters have been synthesized from biomass derivatives. rsc.orgrsc.org Life cycle assessments of such processes indicate a potential for a significant reduction in CO2 emissions compared to conventional lubricant production from fossil fuels. rsc.org
Solvent-Free Reactions: Solid-solid reactions, where the reagents are mixed directly without a solvent, represent another green methodology. nih.gov This approach can maximize reaction yield while minimizing the use and disposal of chemical solvents. nih.gov For instance, a diester based on gallic acid and polyethylene (B3416737) glycol was synthesized using a solvent-free method, resulting in a high yield. nih.gov
| Synthesis Approach | Catalyst/Method | Key Advantages | Source |
| Traditional Esterification | Sulfuric Acid / p-toluenesulfonic acid researchgate.net | Effective for esterification. | researchgate.netresearchgate.net |
| Green Esterification | Brønsted Acidic Ionic Liquids | Recyclable catalyst, room temperature, solvent-free, reduced waste. researchgate.net | researchgate.net |
| Bio-based Synthesis | Furan derivatives from biomass | Reduces CO2 emissions, uses renewable feedstocks. rsc.orgrsc.org | rsc.orgrsc.org |
| Solvent-Free Synthesis | Solid-solid reaction | High yield, minimizes or eliminates solvent waste. nih.gov | nih.gov |
Future Directions and Emerging Research Avenues
Development of Sustainable Synthesis Routes for Dimethyl Icosanedioate
The transition away from petrochemical feedstocks is a paramount goal in modern chemistry. For this compound, future research will be heavily concentrated on developing and optimizing green and sustainable synthesis pathways.
Biotechnological Production: A primary avenue of research is the biotechnological production of the precursor, icosanedioic acid, from renewable resources. nih.gov Oleaginous yeasts are natural producers of long-chain dicarboxylic acids (DCAs) and can be genetically engineered for high-yield production through microbial fermentation of plant oil fatty acids. nih.gov This approach offers an alternative to conventional chemical synthesis, which is often challenging and costly for long-chain DCAs. nih.gov Future work will likely focus on rational strain design, combining metabolic engineering with systems biology to enhance production yields and commercial viability. nih.gov
Metathesis of Renewable Feedstocks: Olefin metathesis represents another powerful tool for sustainable synthesis. The cross-metathesis of fatty acid esters, such as those derived from sunflower or soybean oil, can produce a variety of diesters. acs.org This method, utilizing catalysts like the Grubbs second-generation catalyst, can convert unsaturated fatty acid esters into valuable long-chain diesters. acs.org Research is ongoing to optimize reaction conditions, improve catalyst efficiency, and manage the complex product mixtures that can result from using natural oil feedstocks. acs.org A key advantage is the potential to convert waste polyethylene (B3416737) into long-chain esters through a two-step process involving dehydrogenation followed by cross-metathesis. tandfonline.com
The table below summarizes emerging sustainable synthesis strategies.
| Synthesis Strategy | Feedstock | Key Research Focus | Potential Advantages |
| Microbial Fermentation | Plant Oils, Fatty Acids, Glucose | Strain engineering (e.g., Candida tropicalis), process optimization, use of alternative cheap substrates. nih.govnih.gov | Utilization of renewable resources, high selectivity, reduced environmental impact compared to petrochemical routes. nih.govnih.gov |
| Olefin Metathesis | Unsaturated Fatty Acid Esters (e.g., from sunflower oil), Waste Polyethylene | Catalyst development, optimization of reaction conditions (temperature, catalyst loading), separation of product mixtures. acs.orgtandfonline.com | Direct conversion of bio-based feedstocks and plastic waste into valuable chemicals, potential for a circular economy. acs.orgtandfonline.com |
| Enzymatic Catalysis | Dicarboxylic Acids, Alcohols | Use of lipases (e.g., Novozym® 435) in solvent-free systems, catalyst reusability, optimization of reaction conditions. nih.gov | Environmentally benign conditions, high specificity, production of biodegradable products like lubricants. nih.gov |
Exploration of Novel Material Applications
The unique properties conferred by the long C20 backbone of icosanedioic acid make its derivatives, like this compound, attractive building blocks for advanced polymers.
High-Performance Polyesters and Polyamides: Long-chain dicarboxylic acids are crucial monomers for synthesizing specialty polyesters and polyamides. mdpi.comlibretexts.org Polymers derived from icosanedioic acid are expected to exhibit high flexibility, hydrophobicity, and potentially enhanced mechanical properties like toughness and elasticity. rsc.orgresearchgate.net These characteristics make them suitable for applications such as:
Engineering Plastics: For use in automotive, electronics, and machinery where durability and specific thermal properties are required. nih.gov
Fibers: Creating synthetic fibers with potentially superior dimensional stability and lower water absorption compared to conventional nylons. uni-bayreuth.de
Adhesives and Coatings: Formulating high-performance adhesives, plasticizers, and powder coatings. nih.govresearchgate.net
Research will focus on synthesizing and characterizing these polymers, exploring how the long aliphatic chain influences properties like crystallinity, melting temperature, and tensile strength. researchgate.netuni-bayreuth.de
Biodegradable and Biocompatible Polymers: The ester linkages in polyesters derived from this compound render them biodegradable, a highly sought-after feature for reducing plastic pollution. researchgate.net Aliphatic polyesters are among the most promising families of renewable polymers for medical applications due to their biocompatibility and biodegradability. mdpi.com Future applications could include food packaging and specialty films where biodegradability is a key requirement. researchgate.net
The table below outlines potential material applications.
| Material Class | Key Monomers | Potential Properties | Emerging Applications |
| Polyesters | Icosanedioic acid/ester + various diols | Enhanced flexibility, toughness, biodegradability, hydrophobicity. mdpi.comrsc.org | Medical devices, biodegradable packaging, specialty elastomers. rsc.orgresearchgate.net |
| Polyamides | Icosanedioic acid + various diamines | High mechanical strength, thermal stability, low water absorption. uni-bayreuth.debritannica.com | High-performance engineering plastics, specialty synthetic fibers (nylons). nih.govlibretexts.org |
| Poly(ester-amides) | Icosanedioic acid/ester + amino-alcohols or a mix of diamines and diols | Tunable properties combining features of polyesters and polyamides, potential for thixotropic behavior. nih.gov | UV-curing resins, advanced coatings, printing inks. nih.gov |
Advanced Biomedical and Biotechnological Interventions
The biocompatibility and biodegradability of polymers derived from long-chain diacids open up significant opportunities in the biomedical field.
Drug Delivery Systems: Biodegradable polymers are extensively used as carriers for the controlled, long-acting delivery of therapeutic agents. mdpi.comnih.gov Polyesters synthesized from this compound could be formulated into microparticles, nanoparticles, or implants to encapsulate drugs. The long, hydrophobic C20 chain could be particularly advantageous for delivering poorly water-soluble drugs, potentially improving their bioavailability. frontiersin.org Future research will involve designing and testing these polymer-drug conjugates for various therapeutic applications, focusing on release kinetics and in-vivo stability. mdpi.com
Tissue Engineering and Medical Implants: Aliphatic polyesters are well-suited for creating scaffolds in tissue engineering and for fabricating biodegradable medical devices like sutures and surgical repair materials. rsc.orgmdpi.com The mechanical properties and degradation rate can be tailored by copolymerizing with other monomers. mdpi.com Materials derived from icosanedioic acid could offer the necessary flexibility and toughness for applications in soft tissue regeneration. rsc.org
Inherent Bioactivity: Recent studies have indicated that endogenous very-long-chain dicarboxylic acids (VLCDCA) may possess anti-inflammatory and chemopreventive properties. mdpi.com A VLCDCA with a 28-carbon chain (VLCDCA 28:4) was found to be decreased in the plasma of patients with several types of cancer. mdpi.com This raises the intriguing possibility that icosanedioic acid (C20) or its derivatives might exhibit inherent biological activity. Future research could explore the potential anti-inflammatory or other therapeutic effects of icosanedioic acid itself, potentially leading to its use not just as a building block but as an active pharmaceutical ingredient.
Comprehensive Environmental Impact Assessments and Life Cycle Analysis
As sustainable synthesis routes are developed, a critical component of future research will be the comprehensive evaluation of their environmental footprint through Life Cycle Assessment (LCA).
Cradle-to-Gate Analysis: LCA provides a systematic way to quantify the environmental impacts of a product or process, from raw material extraction to the factory gate (cradle-to-gate). acs.orgmicrobiogen.com For this compound, LCAs will be essential to compare the environmental performance of bio-based routes (fermentation, metathesis) against traditional petrochemical pathways. These assessments evaluate metrics such as global warming potential (carbon footprint), energy consumption, and water usage. dtu.dksupergen-bioenergy.net
Comparative LCA of Production Routes:
| Production Route | Key Inputs | Potential Environmental Hotspots | Research Focus for Mitigation |
| Microbial Fermentation | Biomass feedstock (e.g., sugars, oils), nutrients, electricity, water | Electricity consumption for bioreactors and separation; wastewater treatment; feedstock cultivation. acs.orgresearchgate.net | Increase product yield and titer; optimize energy integration (pinch analysis); use of waste feedstocks. mdpi.comresearchgate.net |
| Olefin Metathesis | Bio-oils, catalyst, solvents, energy | Catalyst synthesis and recovery; solvent use (e.g., dichloromethane); energy for reaction and purification. acs.orgresearchgate.net | Use of green solvents; development of more efficient and reusable catalysts; solvent-free reaction conditions. researchgate.net |
| Petrochemical Synthesis | Fossil fuels (e.g., butadiene), chemical reagents | Greenhouse gas emissions; use of non-renewable resources; generation of hazardous byproducts. mdpi.comsupergen-bioenergy.net | N/A (Represents the baseline for comparison) |
Ultimately, these assessments will provide the data necessary to validate the environmental benefits of producing this compound from renewable resources, guiding both industrial adoption and policy-making. supergen-bioenergy.netmanchester.ac.uk
Q & A
Q. How should researchers handle outliers in spectroscopic data for this compound characterization?
- Methodological Answer :
- Apply Grubbs’ test or Dixon’s Q-test to identify outliers in replicate measurements .
- Investigate root causes (e.g., instrument drift, sample degradation) via control experiments .
- Use robust statistical methods (e.g., median-based normalization) if outliers persist .
Ethical & Safety Considerations
Q. What safety protocols are critical when handling this compound in catalytic studies?
- Methodological Answer :
- Use fume hoods for synthesis/purification steps due to methanol vapors .
- Wear acid-resistant gloves and goggles during esterification (risk of sulfuric acid exposure) .
- Store products in flame-proof cabinets; label containers with GHS pictograms for flammability and irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
